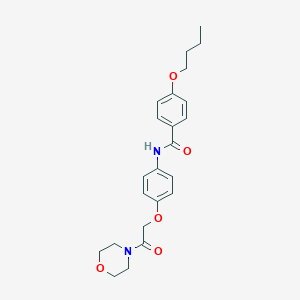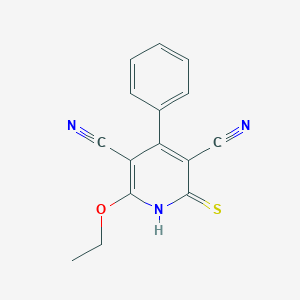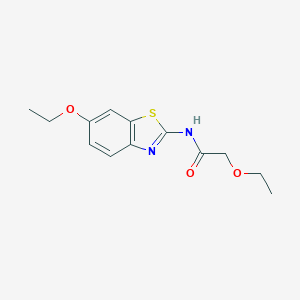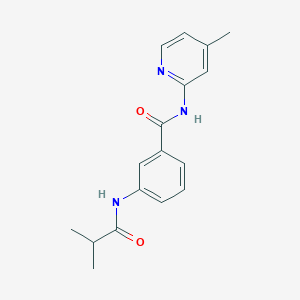
Cambridge id 7019373
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 7019373 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic derivative of a natural product and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Cambridge id 7019373 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects
Cambridge id 7019373 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cambridge id 7019373 in lab experiments is its synthetic nature, which allows for greater control over the compound's properties. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on Cambridge id 7019373. One area of interest is in the development of new cancer treatments based on the compound's anti-tumor activity. Another area of interest is in the development of new antibiotics and antiviral drugs based on the compound's ability to inhibit the growth of bacteria and viruses. Additionally, more research is needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.
Conclusion
Cambridge id 7019373 is a synthetic derivative of a natural product that has shown potential applications in a range of scientific research fields. Its anti-tumor activity and ability to inhibit the growth of bacteria and viruses make it a potential candidate for the development of new cancer treatments, antibiotics, and antiviral drugs. While more research is needed to fully understand the compound's properties and potential applications, it is clear that Cambridge id 7019373 is a compound that has the potential to make a significant impact on scientific research.
Métodos De Síntesis
Cambridge id 7019373 is synthesized through a multi-step process that involves the modification of a natural product. The first step involves the protection of the hydroxyl group of the natural product, followed by a reaction with an acid to form an intermediate. This intermediate is then subjected to a series of reactions to form the final product, Cambridge id 7019373.
Aplicaciones Científicas De Investigación
Cambridge id 7019373 has shown potential applications in a range of scientific research fields. One area of interest is in the field of cancer research, where it has been shown to have anti-tumor activity. It has also been studied for its potential to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
Nombre del producto |
Cambridge id 7019373 |
|---|---|
Fórmula molecular |
C23H28N2O5 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
4-butoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O5/c1-2-3-14-29-20-8-4-18(5-9-20)23(27)24-19-6-10-21(11-7-19)30-17-22(26)25-12-15-28-16-13-25/h4-11H,2-3,12-17H2,1H3,(H,24,27) |
Clave InChI |
KUPKFQKOXTUNOB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B261948.png)
![3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
![6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)



